molecular formula C25H33FO7 B15295079 [(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate CAS No. 1296177-38-2

[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B15295079
CAS No.: 1296177-38-2
M. Wt: 464.5 g/mol
InChI Key: KODYJDILUXBYNG-MXHGPKCJSA-N
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Description

The compound [(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a fluorine atom, and a butanoate ester group. Its unique configuration makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of precursor molecules under specific conditions, often using catalysts and high temperatures.

    Introduction of functional groups: Hydroxyl, fluoro, and acetyl groups are introduced through various reactions, including hydroxylation, fluorination, and acetylation.

    Esterification: The final step involves the esterification of the hydroxyl group with butanoic acid to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to secondary alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its anti-inflammatory and immunosuppressive properties are of particular interest, and it is being investigated for use in treating conditions like autoimmune diseases and inflammatory disorders.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity and leading to various biological responses. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluticasone propionate: A corticosteroid with similar anti-inflammatory properties.

    Betamethasone dipropionate: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects.

    Halobetasol propionate: Known for its potent anti-inflammatory activity.

Uniqueness

[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate stands out due to its unique combination of functional groups and its specific stereochemistry. These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.

Properties

CAS No.

1296177-38-2

Molecular Formula

C25H33FO7

Molecular Weight

464.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H33FO7/c1-4-5-21(32)33-24(20(31)13-27)9-7-15-16-11-18(29)17-10-14(28)6-8-22(17,2)25(16,26)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,27,29-30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1

InChI Key

KODYJDILUXBYNG-MXHGPKCJSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)O)F)O)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)O)F)O)C)C(=O)CO

Origin of Product

United States

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